![molecular formula C14H12F2N4O B2754496 N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097917-40-1](/img/structure/B2754496.png)
N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine” are not available in the search results, similar compounds have been synthesized through various methods. For instance, new heterocyclic amino acid derivatives containing azetidine rings have been synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates .Scientific Research Applications
Anti-Tubercular Agents
The compound has been investigated for its potential as an anti-tubercular agent. Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This suggests that the compound and its derivatives could be valuable in the development of new treatments for tuberculosis, especially in cases where resistance to first-line drugs is encountered.
Crystallography and Structural Analysis
In the field of crystallography, the compound serves as a basis for studying the crystal structure of related organic molecules. The detailed analysis of crystal structures can provide insights into the molecular interactions and stability of potential pharmaceuticals . Understanding these interactions is crucial for the design of drugs with optimal efficacy and minimal side effects.
Design of Chitin Synthesis Inhibitors
The structural motif of the compound is utilized in the design of chitin synthesis inhibitors. These inhibitors are important in the development of pesticides and fungicides, as they can disrupt the growth and survival of certain pests by targeting the synthesis of chitin, a vital component of their exoskeletons .
Corrosion Inhibition
Research into urea compounds, which share a similar structural framework with the compound , has shown applications in corrosion inhibition. This is particularly relevant for the protection of pipeline steel in the oil industry, where preventing corrosion can significantly reduce maintenance costs and prolong the lifespan of the infrastructure .
Sterilization in Oil Field Production
The compound’s derivatives are explored for their use in sterilization processes within oil field production. Effective sterilization can prevent the growth of harmful bacteria that may cause biofouling, thus ensuring the smooth operation of oil extraction and processing .
Non-Toxicity to Human Cells
An important aspect of the research on this compound is its non-toxicity to human cells. Studies have shown that the most active compounds derived from it do not exhibit cytotoxicity to HEK-293 (human embryonic kidney) cells, making them promising candidates for further pharmaceutical development .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is suggested that the compound interacts with its target to inhibit the growth ofMycobacterium tuberculosis H37Ra .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic pathways essential for the survival and replication ofMycobacterium tuberculosis H37Ra .
Result of Action
It is suggested that the compound exhibits significant activity againstMycobacterium tuberculosis H37Ra .
properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O/c15-11-4-3-9(6-12(11)16)14(21)20-7-10(8-20)18-13-2-1-5-17-19-13/h1-6,10H,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGDCSZBYAMNNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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